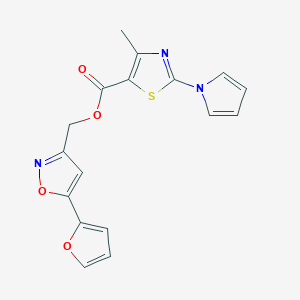
N-methyl-1-(octahydro-2H-quinolizin-1-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine:
Pharmaceutical Development
Methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is being explored for its potential in pharmaceutical development, particularly as a building block for synthesizing novel therapeutic agents. Its unique structure allows for the creation of compounds that can interact with various biological targets, potentially leading to new treatments for diseases such as cancer, neurological disorders, and infectious diseases .
Neurotransmitter Modulation
This compound has shown promise in modulating neurotransmitter systems. Research indicates that it can influence the release and uptake of neurotransmitters like dopamine and serotonin, making it a candidate for studying and potentially treating conditions like depression, anxiety, and Parkinson’s disease .
Chemical Synthesis
In the field of chemical synthesis, methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is used as an intermediate in the production of more complex molecules. Its reactivity and stability make it a valuable component in the synthesis of various organic compounds, including those used in agrochemicals and materials science .
Catalysis
The compound is also being investigated for its role in catalysis. Its structure allows it to act as a ligand in catalytic processes, potentially improving the efficiency and selectivity of reactions. This application is particularly relevant in the development of green chemistry processes, where reducing waste and energy consumption is crucial .
Material Science
In material science, methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is being studied for its potential to create novel materials with unique properties. For example, it can be used to synthesize polymers and other materials that have applications in electronics, coatings, and nanotechnology .
Biochemical Research
The compound is valuable in biochemical research for studying enzyme interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it a useful tool for understanding biochemical pathways and developing inhibitors or activators for specific enzymes .
Agricultural Chemistry
In agricultural chemistry, methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is being explored as a precursor for developing new agrochemicals. These compounds can help in creating more effective pesticides and herbicides, contributing to sustainable agricultural practices .
Environmental Science
Lastly, the compound has potential applications in environmental science. It can be used in the development of sensors and remediation agents for detecting and neutralizing pollutants. This application is particularly important for monitoring and improving environmental health .
These diverse applications highlight the versatility and importance of methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine in various scientific fields. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Propiedades
IUPAC Name |
1-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-12-9-10-5-4-8-13-7-3-2-6-11(10)13/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDVQPTUYDTXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(2-Cyclopropylpyridine-4-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2657829.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2657832.png)

![1-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2657836.png)

![3-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2657839.png)
![3-Methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B2657840.png)

![tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B2657842.png)


![6-chloro-N'-{2-[(oxolan-2-yl)methoxy]propanoyl}pyridine-2-carbohydrazide](/img/structure/B2657846.png)
